molecular formula C12H12N2O3 B4191618 Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate

Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate

Cat. No.: B4191618
M. Wt: 232.23 g/mol
InChI Key: AZHDSDBHZHFPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate is a synthetic organic compound with a complex structure It is characterized by an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a methyl ester group at the 6-position of the indole ring and an amino-oxoethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the amino-oxoethyl group and the methyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

    Preparation of Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Amino-Oxoethyl Group: The amino-oxoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate precursor reacts with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position of the indole ring using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The amino-oxoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and additional functional groups.

The uniqueness of Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)9-3-2-8-4-5-14(7-11(13)15)10(8)6-9/h2-6H,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHDSDBHZHFPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate
Reactant of Route 4
Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate
Reactant of Route 5
Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate
Reactant of Route 6
Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.